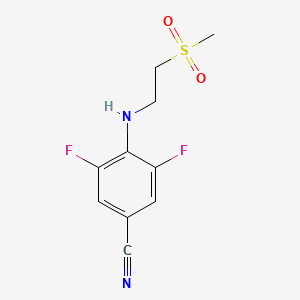

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile

Description

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile is a fluorinated benzonitrile derivative characterized by a 3,5-difluoro-substituted aromatic ring and a sulfonamide-linked ethylamino side chain. The benzonitrile core is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula |

C10H10F2N2O2S |

|---|---|

Molecular Weight |

260.26 g/mol |

IUPAC Name |

3,5-difluoro-4-(2-methylsulfonylethylamino)benzonitrile |

InChI |

InChI=1S/C10H10F2N2O2S/c1-17(15,16)3-2-14-10-8(11)4-7(6-13)5-9(10)12/h4-5,14H,2-3H2,1H3 |

InChI Key |

MQZOACCPAOQMQI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCNC1=C(C=C(C=C1F)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile typically involves multiple steps. One common method includes the reaction of 3,5-difluorobenzonitrile with 2-(methylsulfonyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile involves its interaction with specific molecular targets. The difluoro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

- Further studies on synthesis, crystallography, and target profiling are needed.

- HIV-1 Inhibitor (8e4) : The success of 8e4 in HIV research underscores the therapeutic relevance of benzonitrile-sulfone hybrids, which could guide optimization of the target compound .

- Pesticide Analogs : While sulfonylureas like metsulfuron-methyl ester act on plant ALS enzymes, the target’s distinct scaffold may avoid cross-reactivity, reducing toxicity risks in mammalian systems .

Biological Activity

3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and estrogen receptor modulation. This article provides a detailed examination of its biological activity, including data from relevant studies, case analyses, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14F2N2O2S

- Molecular Weight : 286.31 g/mol

The presence of fluorine atoms and a methylsulfonyl group suggests potential interactions with biological targets, particularly in modulating receptor activity.

Estrogen Receptor Modulation

Research indicates that compounds similar to this compound exhibit activity against estrogen receptors, particularly ERα. The compound has been evaluated for its potential as a selective estrogen receptor degrader (SERD), which is crucial in treating estrogen receptor-positive breast cancer.

Key Findings:

- In vitro Studies : The compound demonstrated significant inhibition of ERα activity in cell lines, with IC50 values indicating potent activity in the low micromolar range .

- Mechanism of Action : The compound likely interacts with the ERα through hydrophobic contacts and hydrogen bonding, leading to receptor degradation and reduced cellular proliferation in estrogen-dependent cancer models .

Anticancer Activity

This compound has shown promise in various preclinical studies for its anticancer properties:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MDA-MB-231 | < 0.5 | Significant growth inhibition |

| Study B | BT-549 | 0.7 | Induction of apoptosis |

| Study C | A431 | 1.0 | Inhibition of cell migration |

These findings suggest that the compound may be effective against multiple cancer types by targeting different pathways involved in tumor growth and metastasis.

Case Studies

- Case Study 1: Breast Cancer Model

- Case Study 2: Lung Cancer

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.